Éter propénil de etilo

Descripción general

Descripción

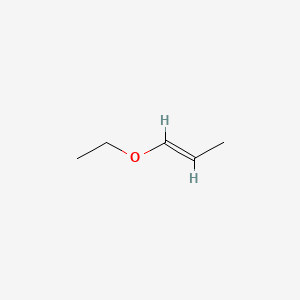

Ethyl propenyl ether is an organic compound with the chemical formula C5H10O. It is a colorless liquid that is soluble in organic solvents and slightly soluble in water. This compound is known for its use in organic synthesis, particularly in reactions involving the double bond of the propenyl group.

Aplicaciones Científicas De Investigación

Ethyl propenyl ether has various applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis. Its reactivity with the double bond makes it useful in creating complex molecules.

Biology: It can be used in the synthesis of biologically active compounds.

Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of coatings, adhesives, and plasticizers.

Métodos De Preparación

Ethyl propenyl ether can be synthesized through various methods. One common method involves the reaction of ethyl vinyl ether with propionaldehyde in the presence of a catalyst. Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . Industrial production often involves the catalytic dehydration of alcohols .

Análisis De Reacciones Químicas

Ethyl propenyl ether undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Addition: The double bond in the propenyl group can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of ethyl propenyl ether involves its reactivity with various chemical groups. The double bond in the propenyl group is particularly reactive, allowing it to participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Ethyl propenyl ether can be compared with other ethers such as ethyl vinyl ether and ethyl isopropyl ether. While all these compounds contain an ether linkage, ethyl propenyl ether is unique due to the presence of the propenyl group, which provides additional reactivity at the double bond .

Similar compounds include:

Ethyl vinyl ether: Similar in structure but lacks the propenyl group’s double bond.

Ethyl isopropyl ether: Contains an isopropyl group instead of a propenyl group, affecting its reactivity and applications.

Ethyl propenyl ether’s unique structure makes it particularly useful in reactions involving the double bond, setting it apart from other ethers.

Propiedades

IUPAC Name |

(E)-1-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2, 4696-26-8 | |

| Record name | Propenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propenyl ethyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENYL ETHYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the structural characteristics of Ethyl Propenyl Ether?

A: Ethyl Propenyl Ether (full name, please avoid abbreviations) has the molecular formula C5H10O and a molecular weight of 86.13 g/mol. While spectroscopic data is not extensively covered in the provided abstracts, [] explores the infrared spectra and conformation of methyl and ethyl propenyl ethers, offering insights into its structural properties.

Q2: How does the cis/trans isomerism of Ethyl Propenyl Ether affect its polymerization?

A: Research indicates that the cis and trans isomers of Ethyl Propenyl Ether exhibit different behaviors during cationic polymerization. Specifically, when polymerized with BF3O(C2H5)2 at -78°C, the trans isomer consistently forms stereoregular polymers with threo-meso structures, irrespective of the s-substituents present. Conversely, the cis isomer can yield polymers with threo-meso, racemic, and occasionally erythro-meso structures under the same conditions [, ]. This difference highlights the significant role of stereochemistry in polymer formation. Further investigation reveals that poly(ethyl propenyl ether) derived from a trans-rich monomer mixture is crystalline, while a cis-rich mixture results in an amorphous polymer []. This difference in physical properties further underscores the impact of isomerism on the polymer characteristics.

Q3: Can Ethyl Propenyl Ether be used to synthesize block copolymers, and if so, how?

A: Yes, research demonstrates the successful synthesis of block copolymers using Ethyl Propenyl Ether. Notably, living cationic polymerization of both cis and trans isomers of Ethyl Propenyl Ether has been employed to create block copolymers with isobutyl vinyl ether []. This approach leverages the controlled nature of living polymerization to achieve desired polymer architectures and compositions.

Q4: What is the significance of studying the acetal addition reaction with Ethyl Propenyl Ether?

A: Investigating the stereochemistry of acetal addition to Ethyl Propenyl Ether serves as a valuable model for understanding the cationic polymerization of propenyl ethers in general []. By analyzing the diastereomers formed in the acetal adducts, researchers can gain insights into the mechanisms of double bond opening and monomer addition during polymerization. This knowledge is crucial for controlling and predicting polymer structure and properties.

Q5: How does Ethyl Propenyl Ether behave in [2+2] cycloaddition reactions?

A: Research shows that pentacarbonyl(thiobenzaldehyde)tungsten and pentacarbonyl(selenobenzaldehyde)tungsten can undergo a thermal [2 + 2] cycloaddition with Ethyl Propenyl Ether []. This reaction leads to the formation of highly substituted transition metal-coordinated thietanes and selenetanes. Importantly, the addition is highly regio- and stereospecific, highlighting the controlled nature of this reaction and its potential for synthesizing specific cyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)